2-(5-Ethynylthiophen-2-yl)pyridine

Vue d'ensemble

Description

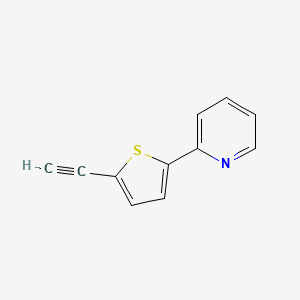

2-(5-Ethynylthiophen-2-yl)pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a member of the pyridine family and contains a thiophene ring and an ethynyl group. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, materials science, and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethynylthiophen-2-yl)pyridine typically involves the coupling of a thiophene derivative with a pyridine derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-bromothiophene with 2-ethynylpyridine in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Ethynylthiophen-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products

Oxidation: Formation of 2-(5-oxo-thiophen-2-yl)pyridine.

Reduction: Formation of 2-(5-ethynylthiophen-2-yl)piperidine.

Substitution: Formation of 2-(5-bromothiophen-2-yl)pyridine or 2-(5-nitrothiophen-2-yl)pyridine.

Applications De Recherche Scientifique

Organic Synthesis

Synthetic Pathways:

2-(5-Ethynylthiophen-2-yl)pyridine serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives through functionalization reactions. For instance, it can be utilized in coupling reactions to form more complex heterocyclic compounds.

Table 1: Synthetic Applications of this compound

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Stille Coupling | 4,7-bis(2-thienyl)pyridine | 79 |

| Sonogashira Reaction | 3,5-di(thiophen-2-yl)pyridine | 79 |

| Alkylation | Various alkylthiophene derivatives | Variable |

These reactions demonstrate the compound's ability to participate in diverse synthetic methodologies, contributing to the development of new materials and pharmaceuticals.

Materials Science

Conductive Polymers:

The incorporation of this compound into conductive polymers has been explored for applications in organic electronics. Its thiophene moiety enhances conductivity and stability, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study:

A study investigated the performance of OLEDs fabricated with polymers containing this compound. The results indicated improved charge transport properties and device efficiency compared to traditional materials .

Medicinal Chemistry

Pharmaceutical Applications:

Research has identified this compound as a potential candidate for developing drugs targeting inflammatory diseases and cancers. Its derivatives have shown activity against tumor necrosis factor-alpha (TNF-α), which is implicated in various autoimmune conditions.

Table 2: Biological Activities of Derivatives

| Compound | Target Disease | Activity |

|---|---|---|

| 4-Ethynylpyridine derivative | Rheumatoid Arthritis | TNF-α production suppression |

| Thiophene derivative | Hematologic cancers | Cell growth inhibition |

These findings suggest that modifications of this compound could lead to novel therapeutic agents with enhanced efficacy against specific diseases.

Mécanisme D'action

The mechanism of action of 2-(5-Ethynylthiophen-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The ethynyl group and the heterocyclic rings play crucial roles in binding to the active sites of these targets, thereby exerting their effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(5-Bromothiophen-2-yl)pyridine

- 2-(5-Nitrothiophen-2-yl)pyridine

- 2-(5-Methylthiophen-2-yl)pyridine

Uniqueness

2-(5-Ethynylthiophen-2-yl)pyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs .

Activité Biologique

2-(5-Ethynylthiophen-2-yl)pyridine is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, effects on cancer cells, and its mechanisms of action. The synthesis and physicochemical properties of this compound are also discussed.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing thiophene and pyridine structures can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antimicrobial agents .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the activation of caspases, which are crucial for the apoptotic process .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Disruption of Cell Membranes : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation, contributing to its anticancer effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key methods include:

- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.

- Introduction of the Ethynyl Group : Employing Sonogashira coupling reactions.

- Pyridine Formation : Using cyclization techniques to form the pyridine moiety.

The physicochemical properties such as solubility, melting point, and stability under various conditions are critical for understanding its practical applications in pharmaceuticals.

Propriétés

IUPAC Name |

2-(5-ethynylthiophen-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c1-2-9-6-7-11(13-9)10-5-3-4-8-12-10/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZZEBNNWDVUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567973 | |

| Record name | 2-(5-Ethynylthiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132464-90-5 | |

| Record name | 2-(5-Ethynylthiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.